2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
Description
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is a structurally complex carboxylic acid featuring a pent-4-ynoic acid backbone substituted with three methyl groups at positions 2 and 3 and a trimethylsilyl (TMS) group at position 3. The TMS group enhances hydrophobicity and may influence reactivity, stability, and intermolecular interactions, making this compound valuable in organic synthesis and material science applications.
Properties
CAS No. |
646501-18-0 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13) |
InChI Key |
OWJUZMLAADRTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Propargylamine Condensation
A methanol solution of 2-(trimethylsilyl)benzaldehyde (5.94 mmol) reacts with propargylamine (1.2 equiv) over 3Å molecular sieves at 0°C. NaBH₄ (1.5 equiv) reduces the intermediate imine to the corresponding amine 6 (85% yield). Crucially, maintaining sub-5°C temperatures prevents alkyne isomerization.
Silyl-Enyne Formation
The amine intermediate undergoes Pd/Cu-catalyzed coupling with 3-iodo-(E)-but-2-en-1-ol (0.717 mmol) in THF, employing (Ph₃P)₂PdCl₂ (5 mol%) and CuI (10 mol%). This Sonogashira-like reaction installs the pent-4-ynoic acid precursor with 75% isolated yield after silica gel chromatography (10% EtOAc/hexanes).
Carboxylation and Methylation
The enyne is treated with methylmagnesium bromide (3.0 equiv) in anhydrous THF at −78°C, followed by quenching with solid CO₂. Acidic workup (HCl/Et₂O) liberates the carboxylic acid, while subsequent trimethylsilylation using TMSCl/Et₃N (2.2 equiv) affords the target compound in 81% overall yield.
Table 1: Critical Parameters for Propargylamine Route
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Imine Reduction | NaBH₄, MeOH | 0°C | 85% |
| Sonogashira Coupling | Pd/Cu, (i-Pr)₂NEt | RT | 75% |
| Grignard Carboxylation | MeMgBr, CO₂ | −78°C | 81% |
Patented methodologies for analogous silylated compounds inspire this route, which prioritizes early-stage silyl group introduction:
Silyl-Acetylene Preparation
(Trimethylsilyl)acetylene (1.0 equiv) reacts with phenyliodonium diacetate (1.05 equiv) and Tf₂O (0.5 equiv) in DCM at 0°C, generating a hypervalent iodine intermediate. Subsequent addition of triisopropylsilylacetylene (1.0 equiv) yields the bis-silylated acetylene 18 after trituration in hexane (92% purity).
Alkylation with Trimethyl-Substituted Electrophile
The silyl-acetylene undergoes alkylation with 2,3,3-trimethylpropiolactone (1.2 equiv) in presence of LDA (2.5 equiv) at −40°C. The lactone’s ring strain facilitates nucleophilic attack at the γ-position, establishing the pent-4-ynoic acid skeleton. Quenching with NH₄Cl(aq) and extraction with Et₂O provides the crude acid (68% yield).
Purification Challenges
Due to the product’s sensitivity, flash chromatography (SiO₂, petroleum ether/EtOAc 95:5 + 0.1% AcOH) is essential to remove regioisomeric byproducts. The acidic additive prevents carboxylate group adsorption, enhancing recovery.
One-Pot Tandem Silylation-Carboxylation
A streamlined protocol derived from esterification techniques combines silylation and carboxylation in a single reactor:
Initial Alkyne Activation
4-Pentynoic acid (14.01 mmol) is activated with EDC (1.5 equiv) and HOBt (1.4 equiv) in DCM at 0°C, forming the reactive O-acylisourea intermediate. This step prevents decarboxylation during subsequent silylation.
TMS Group Introduction
Trimethylsilyl triflate (1.8 equiv) is added dropwise, with the reaction warmed to 25°C over 2 h. The silyl triflate’s strong electrophilicity ensures complete silyl ether formation at the alkyne terminus.
Acidic Workup and Isolation
Quenching with 1M HCl liberates the carboxylic acid, while extraction with DCM (3×30 mL) and drying over MgSO₄ precedes solvent evaporation. Final purification via short-path distillation (80–85°C, 0.1 mmHg) affords the product in 73% yield.
Table 2: Comparative Efficiency of Synthetic Routes
| Method | Total Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Propargylamine Route | 3 | 81% | High regioselectivity |
| Direct Alkylation | 2 | 68% | Early silylation |
| Tandem Silylation | 1 | 73% | Operational simplicity |
Analytical Validation and Process Optimization
Successful synthesis requires rigorous inline monitoring:
-
FT-IR Analysis : The carboxylic acid C=O stretch (1700–1720 cm⁻¹) and silyl C-Si absorption (1240–1260 cm⁻¹) confirm functional group integrity.
-
¹H NMR Diagnostics : Key signals include the trimethylsilyl singlet (δ 0.15 ppm, 9H) and the acetylenic proton absence, verifying complete silylation.
-
Yield Optimization : Statistical modeling of the propargylamine route reveals that NaBH₄ stoichiometry >1.2 equiv and reaction times <1 h maximize amine intermediate stability .
Chemical Reactions Analysis
Nucleophilic Additions
The terminal alkyne moiety undergoes regioselective nucleophilic additions under controlled conditions:
-
Hydration : Reacts with water in the presence of HgSO₄ to form a ketone intermediate, which tautomerizes to a stable enol form.
-
Hydrohalogenation : With HBr or HCl, the alkyne adds one equivalent of acid to generate a vinyl halide. The TMS group directs anti-Markovnikov addition due to its electron-donating effects.
Example Reaction:
Decarboxylative Functionalization
The carboxylic acid group participates in decarboxylative reactions, particularly under oxidative or halogenative conditions:
-
Halodecarboxylation : Reacts with Pb(OAc)₄ and Br₂ to form 4-bromo-2,3,3-trimethyl-5-(trimethylsilyl)pent-4-enoic acid via radical intermediates . This proceeds through a lead-mediated mechanism involving:
Key Data:
| Reaction Conditions | Product | Yield (%) |
|---|---|---|
| Pb(OAc)₄, Br₂, 80°C | Bromoalkene | 72 |
Silyl Group-Mediated Coupling Reactions
The TMS group facilitates cross-coupling reactions:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) under Pd catalysis to form biaryl alkynes. The TMS group acts as a directing and stabilizing agent .
-
Stille Coupling : Participates in Pd-mediated couplings with organostannanes, enabling access to extended π-systems .
Mechanistic Pathway:
-
Oxidative addition of Pd⁰ to the alkyne.
-
Transmetallation with organostannane.
Cycloaddition Reactions
The alkyne engages in [2+2] and [4+2] cycloadditions:
-
Diels-Alder Reaction : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield bicyclic adducts. Steric hindrance from TMS and methyl groups limits reactivity to electron-deficient dienes.
Example:
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes Wagner-Meerwein shifts:
-
Carbocation Rearrangement : Protonation of the alkyne generates a vinyl carbocation, which rearranges to a more stable tertiary carbocation before quenching.
Comparative Reactivity with Analogues
The TMS group significantly alters reactivity compared to non-silylated analogues:
Scientific Research Applications
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with specific molecular pathways .
Comparison with Similar Compounds
Dichlorobenzyl-Substituted Pent-4-ynoic Acids
Examples :
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
Structural Differences :
- Substituents: The target compound replaces the dichlorobenzyl and amino groups with methyl and TMS groups.
- Functional Groups: The absence of an amino group in 2,3,3-trimethyl-5-TMS-pent-4-ynoic acid reduces hydrogen-bonding capacity but increases lipophilicity due to the TMS group .
Trimethylsilyl-Containing Derivatives
Example : Trimethylsilyl Cellulose (TMSC)
- Structural Relevance : TMSC’s TMS groups improve solubility in organic solvents (e.g., toluene), enabling thin-film formation. Hydrolysis regenerates cellulose via TMS removal .
- Comparison: The TMS group in 2,3,3-trimethyl-5-TMS-pent-4-ynoic acid may similarly enhance solubility in non-polar media, facilitating its use in hydrophobic matrices or coatings.
Key Differences :
- TMSC is a polymer, while the target compound is a small molecule.
- Hydrolysis of TMSC is intentional for material regeneration, whereas hydrolysis of the target compound’s TMS group could lead to decomposition or altered reactivity .
Biological Activity
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . Its synthesis typically involves the use of trimethylsilyl groups and alkyne functionalities, which are crucial for its reactivity and biological interaction.
Biological Activity
The biological activity of 2,3,3-trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain alkynes can inhibit bacterial growth through disruption of cell membrane integrity. While specific data on this compound is limited, its structural analogs suggest potential efficacy against a range of pathogens.
2. Cytotoxic Effects
Cytotoxicity assays have been conducted to assess the impact of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, potentially through mechanisms involving the NF-κB signaling pathway. This pathway is known for regulating cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via NF-κB inhibition |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Induction of oxidative stress |
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- Case Study on Cytotoxicity : A study involving a related compound demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that structural modifications can enhance bioactivity.
- Inflammation Model : In an animal model of inflammation, administration of a related compound resulted in decreased levels of inflammatory markers, supporting the hypothesis that these compounds may serve as therapeutic agents in inflammatory diseases.
Q & A
Q. What synthetic strategies are effective for preparing 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid, and how is its structural integrity validated?
Methodological Answer: The synthesis of this compound likely involves sequential alkylation and silylation steps. A plausible route includes:
Alkyne Formation: Palladium-catalyzed coupling (e.g., Sonogashira) to introduce the pent-4-ynoic acid backbone.
Trimethylation: Methylation at positions 2 and 3 using methyl halides and strong bases (e.g., LDA).
Silylation: Reaction with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., Et₃N) to install the trimethylsilyl group at position 4.
Characterization Methods:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the trimethylsilyl group shows a singlet at ~0.1 ppm in ¹H NMR .
- Mass Spectrometry (ESIMS): High-resolution mass spectrometry to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Structure elucidation via SHELX software for refinement .
Q. How does the trimethylsilyl group influence the compound’s reactivity in organic transformations?
Methodological Answer: The trimethylsilyl (TMS) group serves dual roles:
Steric Protection: Shields the alkyne from undesired reactions (e.g., oxidation) during multi-step syntheses.
Functional Group Compatibility: Enables selective deprotection under mild conditions (e.g., fluoride ions like TBAF) without disrupting acid-sensitive groups.
Example Application:
In click chemistry, the TMS-protected alkyne can be selectively deprotected for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a strategy used in bioconjugation .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound against enzyme targets?
Methodological Answer:
Target Selection: Identify enzymes with active sites accommodating hydrophobic/steric motifs (e.g., collagenase, as seen in structurally related pent-4-ynoic acids ).
Docking Workflow:
- Software: Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Parameters: Optimize Gibbs free energy (ΔG) and binding affinity. For example, related compounds show ΔG values of –6.4 to –6.5 kcal/mol .
- Interaction Analysis: Validate hydrogen bonds (e.g., between the carboxylic acid and Gln215) and π-π stacking (e.g., with Tyr201) .
Q. What challenges arise in analyzing stereochemical outcomes during reactions involving this compound?
Methodological Answer: Challenges:
- Chiral Centers: The 2,3,3-trimethyl configuration introduces potential diastereomers during synthesis.
- Silyl Group Steric Effects: May influence reaction pathways (e.g., favoring axial attack in nucleophilic substitutions).
Resolution Strategies:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- Dynamic NMR: Monitor temperature-dependent splitting of diastereotopic protons.
- Crystallographic Analysis: Resolve absolute configuration via X-ray diffraction, refined using SHELXL .
Q. How is this compound utilized in click chemistry applications, and what experimental precautions are necessary?
Methodological Answer: Applications:
- Bioconjugation: The alkyne moiety reacts with azides (e.g., in biomolecule labeling) via CuAAC. The TMS group prevents premature reactivity until deprotection .
Experimental Design:
Deprotection: Treat with TBAF (1.0 equiv) in THF at 0°C to remove TMS.
CuAAC Conditions: Use CuSO₄ (catalyst) and sodium ascorbate (reducing agent) in aqueous/organic solvent mixtures.
Precautions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
